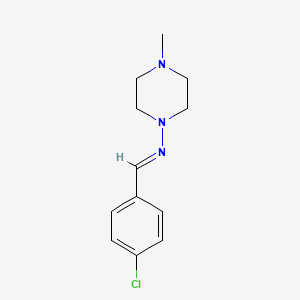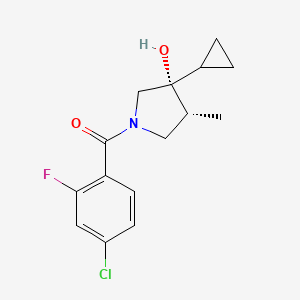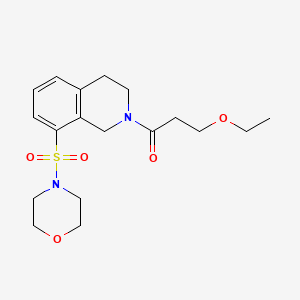
N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical compound belongs to the class of piperazines, a group of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related piperazine compounds involves reactions between 1-methyl piperazine and various alkoxyphenyl isothiocyanates in ethereal solutions, or reactions with dibasic acid chlorides in benzene solution, followed by the formation of hydrochlorides under specific conditions (Tung, 1957). While specific synthesis routes for N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine are not detailed in the available literature, typical methods may involve similar intermediates and reactions tailored to the chemical structure of interest.
Molecular Structure Analysis
Research on similar compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, highlights the significance of molecular structure in determining the properties and potential applications of piperazine derivatives. The analysis often involves X-ray crystallography or NMR techniques to determine the arrangement of atoms within the molecule and the conformation of the piperazine ring (Xue Si-jia, 2012).
Scientific Research Applications
Motilin Receptor Agonist
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a compound related to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, is a novel small molecule motilin receptor agonist. It has demonstrated activity at the human motilin receptor and native rabbit motilin receptor, leading to potentiation of neuronal-mediated contractions of isolated gastric antrum tissue (Westaway et al., 2009).
Antimicrobial Activities
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, structurally related to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2010).
Antidiabetic Activity
1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, a class of compounds including N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, have shown potent antidiabetic activity in a rat model of diabetes. The action is mediated by increasing insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
HIV-1 Reverse Transcriptase Inhibitors
1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, a compound analogous to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, has been synthesized and evaluated as an inhibitor of HIV-1 reverse transcriptase. This research represents an exploration of piperazine derivatives as potential HIV-1 inhibitors (Romero et al., 1994).
Cytotoxicity on Cancer Cell Lines
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim et al., 2012).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(4-methylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-15-6-8-16(9-7-15)14-10-11-2-4-12(13)5-3-11/h2-5,10H,6-9H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOZUYUQAYEEQX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylidene]-4-methylpiperazin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)


![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)


![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)